molecular formula C12H24O2 B12641787 [(2S)-2-methylbutyl] heptanoate CAS No. 55195-33-0

[(2S)-2-methylbutyl] heptanoate

Cat. No.: B12641787
CAS No.: 55195-33-0
M. Wt: 200.32 g/mol
InChI Key: NEYFHTHRJVQMPA-NSHDSACASA-N
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Description

. It is an ester formed from heptanoic acid and 2-methylbutanol. Esters like [(2S)-2-methylbutyl] heptanoate are known for their pleasant odors and are often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-methylbutyl] heptanoate typically involves the esterification reaction between heptanoic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:

Heptanoic acid+2-methylbutanolH2SO4[(2S)-2-methylbutyl] heptanoate+H2O\text{Heptanoic acid} + \text{2-methylbutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Heptanoic acid+2-methylbutanolH2​SO4​​[(2S)-2-methylbutyl] heptanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-methylbutyl] heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-methylbutanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Heptanoic acid and 2-methylbutanol.

    Reduction: Heptanol and 2-methylbutanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

[(2S)-2-methylbutyl] heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which [(2S)-2-methylbutyl] heptanoate exerts its effects depends on the specific application. In biological systems, esters like this compound can interact with cell membranes, altering their permeability and affecting cellular processes. The ester can also be hydrolyzed by esterases, releasing the parent alcohol and acid, which may have their own biological activities .

Comparison with Similar Compounds

[(2S)-2-methylbutyl] heptanoate can be compared with other esters of heptanoic acid, such as:

    Ethyl heptanoate: Similar ester with ethyl group instead of 2-methylbutyl group.

    Methyl heptanoate: Ester with a methyl group.

    Butyl heptanoate: Ester with a butyl group.

These esters share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group .

Conclusion

This compound is a versatile ester with applications in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

55195-33-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

[(2S)-2-methylbutyl] heptanoate

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-9-12(13)14-10-11(3)5-2/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

NEYFHTHRJVQMPA-NSHDSACASA-N

Isomeric SMILES

CCCCCCC(=O)OC[C@@H](C)CC

Canonical SMILES

CCCCCCC(=O)OCC(C)CC

Origin of Product

United States

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